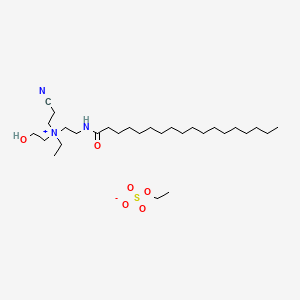
(2-Cyanoethyl)ethyl(2-hydroxyethyl)(2-((1-oxooctadecyl)amino)ethyl)ammonium ethyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyanoethyl)ethyl(2-hydroxyethyl)[2-[(1-oxooctadecyl)amino]ethyl]ammonium ethyl sulfate is a complex organic compound with a molecular formula of C29H59N3O6S. This compound is known for its unique structure, which includes a cyanoethyl group, a hydroxyethyl group, and an oxooctadecyl group. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyanoethyl)ethyl(2-hydroxyethyl)[2-[(1-oxooctadecyl)amino]ethyl]ammonium ethyl sulfate involves multiple steps. One common method includes the reaction of ethylamine with cyanoacetic acid to form (2-cyanoethyl)ethylamine. This intermediate is then reacted with 2-chloroethanol to introduce the hydroxyethyl group. The final step involves the reaction with octadecanoyl chloride to introduce the oxooctadecyl group, followed by quaternization with ethyl sulfate to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The reactions are carried out in stainless steel reactors with precise temperature and pressure control to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-Cyanoethyl)ethyl(2-hydroxyethyl)[2-[(1-oxooctadecyl)amino]ethyl]ammonium ethyl sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Alkyl halides and aryl halides are commonly used reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of amine-containing derivatives.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
(2-Cyanoethyl)ethyl(2-hydroxyethyl)[2-[(1-oxooctadecyl)amino]ethyl]ammonium ethyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and cosmetics.
Mechanism of Action
The mechanism of action of (2-Cyanoethyl)ethyl(2-hydroxyethyl)[2-[(1-oxooctadecyl)amino]ethyl]ammonium ethyl sulfate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .
Comparison with Similar Compounds
Similar Compounds
- (2-Cyanoethyl)ethyl(2-hydroxyethyl)[2-[(1-oxooctadecyl)amino]ethyl]ammonium chloride
- (2-Cyanoethyl)ethyl(2-hydroxyethyl)[2-[(1-oxooctadecyl)amino]ethyl]ammonium bromide
- (2-Cyanoethyl)ethyl(2-hydroxyethyl)[2-[(1-oxooctadecyl)amino]ethyl]ammonium nitrate
Uniqueness
The uniqueness of (2-Cyanoethyl)ethyl(2-hydroxyethyl)[2-[(1-oxooctadecyl)amino]ethyl]ammonium ethyl sulfate lies in its sulfate group, which imparts different solubility and reactivity properties compared to its chloride, bromide, and nitrate counterparts. This makes it particularly suitable for specific industrial and research applications where these properties are advantageous .
Properties
CAS No. |
67633-82-3 |
|---|---|
Molecular Formula |
C29H59N3O6S |
Molecular Weight |
577.9 g/mol |
IUPAC Name |
2-cyanoethyl-ethyl-(2-hydroxyethyl)-[2-(octadecanoylamino)ethyl]azanium;ethyl sulfate |
InChI |
InChI=1S/C27H53N3O2.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-27(32)29-22-24-30(4-2,25-26-31)23-19-21-28;1-2-6-7(3,4)5/h31H,3-20,22-26H2,1-2H3;2H2,1H3,(H,3,4,5) |
InChI Key |
SMLFYWFPNTYKPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC[N+](CC)(CCC#N)CCO.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


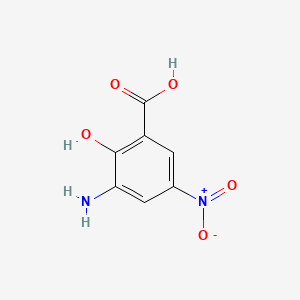
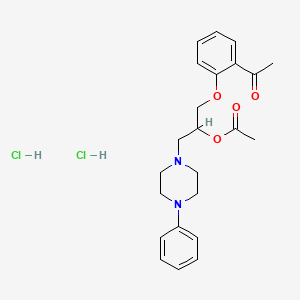
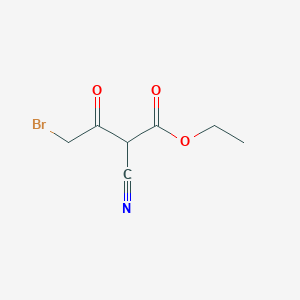
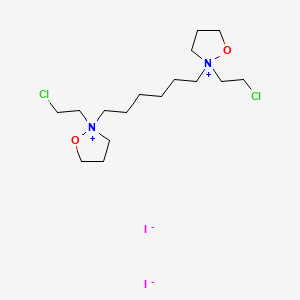
![1H-indeno[1,2-c][1,2]oxazole](/img/structure/B13788217.png)
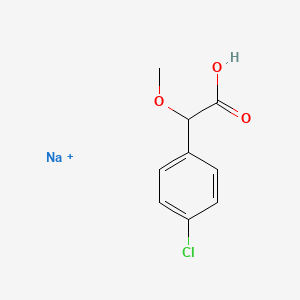
![Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI)](/img/structure/B13788247.png)
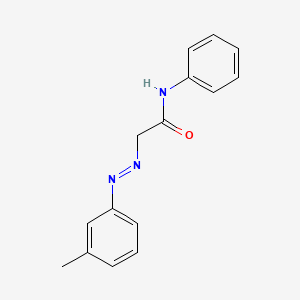
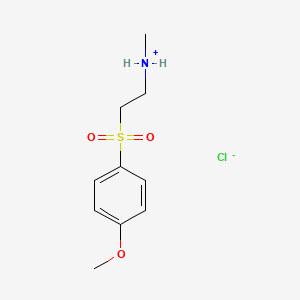
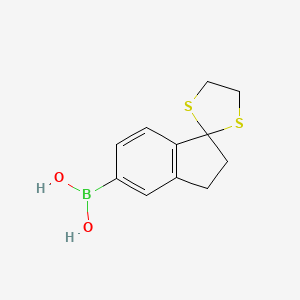
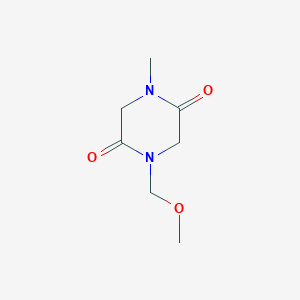
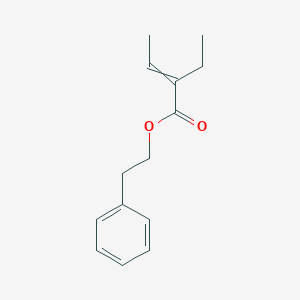
![O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13788283.png)
![Acenaphtho[4,5-d]thiazole,4,5-dihydro-8-methyl-(7ci)](/img/structure/B13788285.png)
